2-Methoxy-1-(morpholin-3-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(morpholin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one typically involves the reaction of morpholine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(morpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-1-(morpholin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(morpholin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved include binding to the active site of enzymes, altering their activity, and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar structure but contains a chloro group instead of a methoxy group.
2-(morpholin-3-yl)ethan-1-ol: This compound is similar but has a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxy-1-(morpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides unique electronic properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methoxy-1-morpholin-3-ylethanone |
InChI |
InChI=1S/C7H13NO3/c1-10-5-7(9)6-4-11-3-2-8-6/h6,8H,2-5H2,1H3 |
InChI Key |
MELXWZMOAYJOQC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1COCCN1 |
Origin of Product |
United States |
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